Diethyl 3-cyclopentene-1,1-dicarboxylate is an organic compound with the molecular formula and a molecular weight of approximately 212.242 g/mol. It is characterized by its structure, which features a cyclopentene ring with two ester functional groups attached to the first carbon of the dicarboxylic acid derivative. The compound has a boiling point of 245.0 ± 30.0 °C at 760 mmHg and a density of about 1.1 g/cm³ . Diethyl 3-cyclopentene-1,1-dicarboxylate is also known by its systematic name, cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester.
DECD itself does not have a known biological mechanism of action. Its significance lies in its use as a chemical intermediate for the synthesis of molecules with potential biological activities.
Diethyl 3-cyclopentene-1,1-dicarboxylate serves as a versatile starting material for various organic transformations due to its reactive double bond and ester functionalities. Research studies have explored its use in:
While less explored compared to the applications mentioned above, some studies have investigated the potential of Diethyl 3-cyclopentene-1,1-dicarboxylate in other areas:
Diethyl 3-cyclopentene-1,1-dicarboxylate can be synthesized through several methods:
These synthesis methods highlight the versatility of diethyl 3-cyclopentene-1,1-dicarboxylate as an intermediate in organic synthesis.
Diethyl 3-cyclopentene-1,1-dicarboxylate serves as an important intermediate in organic synthesis. Its applications include:
Further investigation into the interactions specific to diethyl 3-cyclopentene-1,1-dicarboxylate would enhance understanding of its biological implications.
Diethyl 3-cyclopentene-1,1-dicarboxylate shares structural similarities with several other compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Dimethyl 3-cyclopentene-1,1-dicarboxylate | Similar dicarboxylic structure but with methyl esters. | |
Diethyl maleate | Contains a double bond in a similar cyclic structure. | |
Diethyl fumarate | Another diene that participates in Diels-Alder reactions. |
Diethyl 3-cyclopentene-1,1-dicarboxylate is unique due to its specific cyclopentene framework combined with two ethyl ester groups. This structure allows it to participate in diverse